molecular formula C15H19NO B1270585 N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine CAS No. 418789-18-1

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine

Cat. No.: B1270585
CAS No.: 418789-18-1
M. Wt: 229.32 g/mol
InChI Key: LHCUVNNACFVGMN-UHFFFAOYSA-N
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Description

N-[(4-Methoxynaphthalen-1-yl)methyl]propan-2-amine (CAS: 353778-44-6, molecular formula C₁₆H₂₁NO₂) is a secondary amine featuring a methoxy-substituted naphthalene ring system. Its physicochemical properties include a molecular weight of 259.34 g/mol, LogP of 3.36, boiling point of 382.9°C, and density of 1.056 g/cm³ .

Properties

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11(2)16-10-12-8-9-15(17-3)14-7-5-4-6-13(12)14/h4-9,11,16H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCUVNNACFVGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C2=CC=CC=C12)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357762
Record name N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418789-18-1
Record name N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine involves several steps. One common synthetic route includes the reaction of 4-methoxynaphthalene with formaldehyde and a secondary amine under acidic conditions to form the intermediate compound. This intermediate is then subjected to reductive amination with propan-2-amine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthaldehyde derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of naphthylmethanol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
The compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of specialty chemicals due to its unique structural features that facilitate various chemical reactions.

Chemical Reactions
1-methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine undergoes several types of reactions:

  • Oxidation : Can be oxidized to form naphthoquinone derivatives.
  • Reduction : Reduction can yield more saturated amine derivatives.
  • Substitution : Nucleophilic substitution can occur at the methoxy group.
Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganate, chromium trioxideNaphthoquinone derivatives
ReductionLithium aluminum hydride, sodium borohydrideSaturated amine derivatives
SubstitutionHalides, amines under basic conditionsVarious substituted naphthalene derivatives

Biological Applications

Potential Therapeutic Properties
Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. Its mechanism of action involves interaction with specific molecular targets, modulating receptor activity and influencing cellular signaling pathways.

Cellular Studies
In vitro studies have demonstrated that 1-methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine can affect cellular processes such as metabolism and gene expression. For instance, studies on cancer cell lines have shown that it may impair signaling pathways involved in tumor growth.

Medicinal Applications

Drug Development
The compound is being investigated for its potential use in developing new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further research in pharmacology.

Case Study: Cancer Research
A study focused on the effects of similar naphthalene derivatives on cancer cell lines revealed that these compounds could inhibit cell proliferation and induce apoptosis via specific receptor interactions. This suggests a potential application for N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine in oncology.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties allow for the creation of tailored products with specific functionalities.

Mechanism of Action

The mechanism of action of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine involves its role as a monoamine releasing agent. It promotes the release of serotonin, norepinephrine, and dopamine by interacting with their respective transporters. This interaction leads to an increase in the extracellular concentrations of these neurotransmitters, which can modulate various physiological and behavioral responses.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight LogP Boiling Point (°C) Key Structural Features
This compound C₁₆H₂₁NO₂ 259.34 3.36 382.9 4-Methoxy-naphthyl, isopropylamine
N-Benzyl-1-(4-methoxynaphthalen-1-yl)propane-2-amine C₂₁H₂₃NO 305.42 4.12 N/A Benzyl substitution, chiral center
N-(Naphthalen-1-yl(phenyl)methyl)propan-2-amine C₂₀H₂₂N 276.39 4.89 N/A Biphenyl-naphthyl hybrid
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine C₂₁H₂₇N 293.45 5.21 N/A Cyclohexyl group, increased hydrophobicity
2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide C₂₁H₂₁NO₄S 383.46 2.98 N/A Amide linkage, sulfone group

Key Observations :

  • Lipophilicity : The cyclohexyl-substituted analog (LogP = 5.21) exhibits higher lipophilicity than the parent compound, likely due to the bulky aliphatic group .
  • Polarity : The amide derivative (LogP = 2.98) is more polar due to the sulfone and amide groups, enhancing water solubility compared to the amine-based analogs .
  • Chirality : N-Benzyl-1-(4-methoxynaphthalen-1-yl)propane-2-amine demonstrates enantiomeric specificity, with [α]D values of −12.1 (R-enantiomer) and +11.7 (S-enantiomer), highlighting stereochemical influences on activity .

Insights :

  • Reductive amination (e.g., NaB(CN)H₃) is a common strategy for secondary amine synthesis but yields vary with steric hindrance .
  • Chiral resolution using mandelic acid achieves high enantiomeric excess (ee > 99%) in benzyl-substituted analogs .

Biological Activity

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine, a compound derived from the naphthalene family, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves a Mannich reaction, where an amine reacts with formaldehyde and a ketone or aldehyde. The reaction yields a product that retains the structural characteristics necessary for biological activity. The general reaction scheme can be summarized as follows:

Amine+Formaldehyde+AldehydeMannich Base\text{Amine}+\text{Formaldehyde}+\text{Aldehyde}\rightarrow \text{Mannich Base}

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with naphthalene moieties have shown effectiveness in inhibiting tubulin polymerization, which is crucial for cancer cell division. A study highlighted that 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines demonstrated promising anticancer activity against various cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds derived from naphthalene structures have been reported to exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Neuropharmacological Effects

This compound may also influence neuropharmacological pathways. Similar compounds have been studied for their potential as antidepressants and anxiolytics due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Case Study 1: Anticancer Activity

In a controlled study involving various naphthalene derivatives, this compound was tested against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The compound induced apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.

CompoundIC50 (μM)Mechanism
N-[4-Methoxynaphthalen-1-yl)methyl]propan-2-amine15Apoptosis induction
Control (Doxorubicin)10DNA intercalation

Case Study 2: Antimicrobial Efficacy

A series of antimicrobial assays were conducted using this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as a lead compound for antibiotic development.

BacteriaMIC (μg/mL)Activity
Staphylococcus aureus20Effective
Escherichia coli25Effective

Q & A

Advanced Research Question

  • SAR Analysis : Synthesize analogs with modified methoxy positions (e.g., 2-methoxy vs. 4-methoxy) and test receptor binding affinity .
  • Crystallography : Resolve X-ray structures to correlate amine conformation (e.g., gauche vs. anti) with activity .
  • Pharmacokinetics : Use LC-MS/MS to measure metabolic stability in microsomal assays, comparing half-life differences .

How can researchers address regioselectivity challenges in methoxynaphthalene substitution reactions?

Advanced Research Question

  • Directing groups : Introduce temporary groups (e.g., tributylstannyl) to steer electrophilic substitution to the 1-position .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids selectively functionalize the naphthalene ring .
  • Kinetic vs. thermodynamic control : Adjust temperature (e.g., reflux vs. RT) to favor desired regioisomers .

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